![molecular formula C9H14O2 B129480 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane CAS No. 156049-57-9](/img/structure/B129480.png)
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the dioxolane family of organic compounds and has a molecular formula of C10H14O2. In
科学的研究の応用
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of potential applications in scientific research. One area of interest is in the development of new materials with unique properties. The compound has been shown to be an effective monomer for the synthesis of polymeric materials with high thermal stability and resistance to oxidation. These materials have potential applications in the aerospace and electronics industries.
Another area of interest is in the development of new pharmaceuticals. 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
作用機序
The mechanism of action of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is not fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
生化学的および生理学的効果
Studies have shown that 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane has a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also reduces the production of chemokines such as MCP-1 and MIP-1alpha. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
実験室実験の利点と制限
One advantage of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its high thermal stability. This makes it a useful monomer for the synthesis of polymeric materials that require high-temperature processing. Another advantage is its anti-inflammatory and analgesic properties, which make it a useful tool for studying the mechanisms of pain and inflammation.
One limitation of using 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane in lab experiments is its relatively high cost compared to other monomers. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research involving 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane. One area of interest is in the development of new materials with improved properties. Researchers could explore the use of different catalysts and reaction conditions to optimize the yield and purity of the product.
Another area of interest is in the development of new pharmaceuticals. Researchers could explore the potential of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane for the treatment of other inflammatory conditions such as arthritis and asthma.
Conclusion:
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane is a compound with unique chemical properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new materials and pharmaceuticals.
合成法
The synthesis of 2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane involves the reaction of 2-methylcyclopropene with ethylene oxide in the presence of a Lewis acid catalyst. The reaction proceeds through a ring-opening mechanism to yield the desired product. The reaction conditions and choice of catalyst can be varied to optimize the yield and purity of the product.
特性
CAS番号 |
156049-57-9 |
|---|---|
製品名 |
2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
2-[2-(2-methylcyclopropen-1-yl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C9H14O2/c1-7-6-8(7)2-3-9-10-4-5-11-9/h9H,2-6H2,1H3 |
InChIキー |
WLLLHYNXULPWRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C1)CCC2OCCO2 |
正規SMILES |
CC1=C(C1)CCC2OCCO2 |
同義語 |
1,3-Dioxolane, 2-[2-(2-methyl-1-cyclopropen-1-yl)ethyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



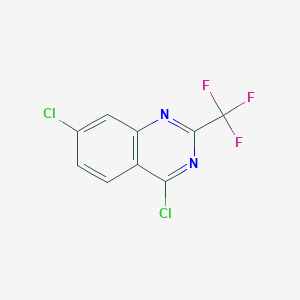
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
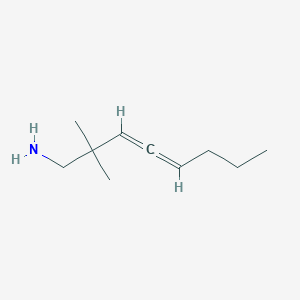
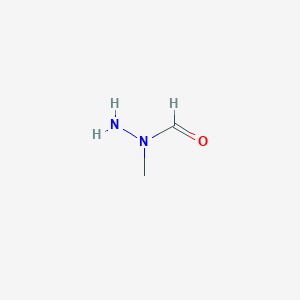
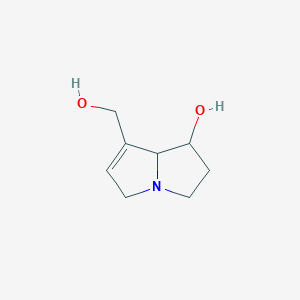
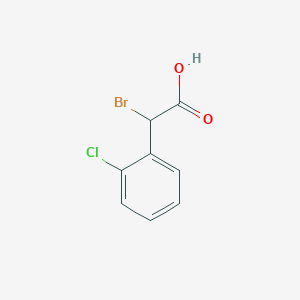
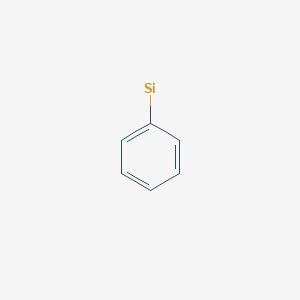
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B129417.png)
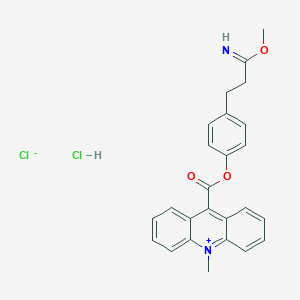
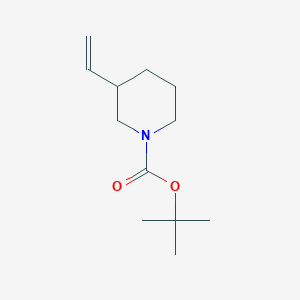
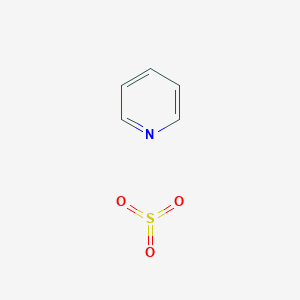
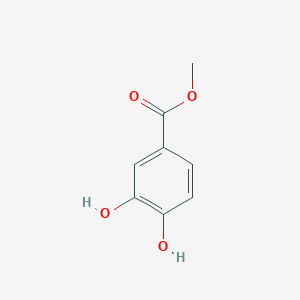
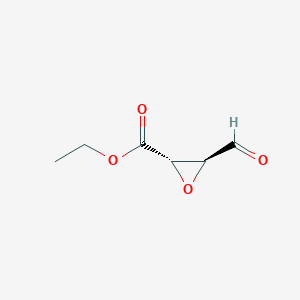
![Methyl 7-[2-[2-(8-methoxycarbonyl-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propan-2-ylperoxy]propan-2-yl]-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate](/img/structure/B129439.png)